O-Ethylcholine

Description

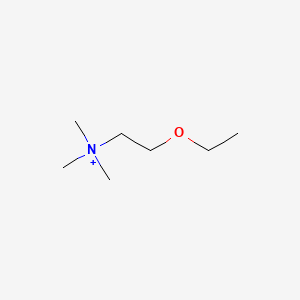

O-Ethylcholine (CAS 1112-77-2), chemically known as ethoxyethyltrimethylammonium iodide, is a quaternary ammonium compound derived from choline. Its molecular formula is C₇H₁₈INO, with a molecular weight of 275.13 g/mol . Structurally, it features an ethyl ether group (-OCH₂CH₃) attached to the choline backbone, replacing the hydroxyl group found in natural choline. This modification confers distinct physicochemical properties, such as increased lipophilicity compared to choline, which may influence its biological activity and stability . This compound iodide is primarily utilized in biochemical research as a cholinergic agent, particularly in studies targeting acetylcholine receptors or ion channel modulation .

Properties

CAS No. |

4358-14-9 |

|---|---|

Molecular Formula |

C7H18NO+ |

Molecular Weight |

132.22 g/mol |

IUPAC Name |

2-ethoxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H18NO/c1-5-9-7-6-8(2,3)4/h5-7H2,1-4H3/q+1 |

InChI Key |

PLLVTSBBBKLRSO-UHFFFAOYSA-N |

SMILES |

CCOCC[N+](C)(C)C |

Canonical SMILES |

CCOCC[N+](C)(C)C |

Other CAS No. |

4358-14-9 |

Related CAS |

16332-51-7 (iodide) 6343-89-1 (chloride) |

Synonyms |

(2-ethoxyethyl)trimethylammonium chloride ethylcholine ether O-ethylcholine O-ethylcholine bromide O-ethylcholine chloride O-ethylcholine iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Bioactivity and Stability

- This compound vs. O-Acetylcholine: O-Acetylcholine, a natural neurotransmitter, is rapidly hydrolyzed by acetylcholinesterase. This property makes this compound valuable for sustained receptor activation experiments.

This compound vs. Phosphorylcholine :

Phosphorylcholine’s phosphate group enables integration into lipid bilayers, playing a critical role in cell membrane signaling. This compound lacks this amphiphilic character, limiting its membrane interaction but enhancing solubility in polar solvents .

Reactivity and Toxicity

- Halogenated derivatives like O-(2-Chloroethyl)choline exhibit higher reactivity, posing risks of DNA alkylation. This compound, lacking such groups, shows lower inherent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.